molecular formula C9H10N2O B1615388 2-(2-methoxyanilino)acetonitrile CAS No. 28354-25-8

2-(2-methoxyanilino)acetonitrile

Cat. No.: B1615388
CAS No.: 28354-25-8
M. Wt: 162.19 g/mol
InChI Key: YLHGOLRGUDDMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyanilino)acetonitrile: is a compound that combines the properties of acetonitrile and o-anisidine. Acetonitrile is a simple organic nitrile with the formula CH₃CN, known for its use as a solvent in organic synthesis and electrochemical applications . o-Anisidine, on the other hand, is an aromatic amine with the formula C₇H₉NO, commonly used in the production of dyes and pigments . The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyanilino)acetonitrile typically involves the reaction of o-anisidine with acetonitrile under specific conditions. One common method involves the use of selenium dioxide (SeO₂) as a catalyst. The reaction is carried out in a round-bottom flask containing acetonitrile, o-anisidine, and selenium dioxide. The mixture is stirred under a nitrogen atmosphere at 80°C for 3 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Mechanism of Action

The mechanism of action of 2-(2-methoxyanilino)acetonitrile involves its ability to participate in various chemical reactions due to the presence of both acetonitrile and o-anisidine moieties. The compound can undergo nucleophilic and electrophilic reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison: 2-(2-methoxyanilino)acetonitrile combines the properties of both acetonitrile and o-anisidine, making it unique in its ability to participate in a wider range of chemical reactions. Its dual functionality allows for diverse applications in scientific research and industry, setting it apart from its individual components .

Properties

CAS No.

28354-25-8

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(2-methoxyanilino)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,11H,7H2,1H3

InChI Key

YLHGOLRGUDDMDW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NCC#N

Canonical SMILES

COC1=CC=CC=C1NCC#N

28354-25-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.